Antitumor Agent-139 (9b) Demonstrates Superior In Vivo Efficacy in Patient-Derived HCC Xenograft Model Compared to Vehicle Control
In a head-to-head evaluation of 12 structurally related gold(I) complexes (9a-9l), compound 9b was identified as the superior candidate and advanced to in vivo studies [1]. In a patient-derived xenograft (PDX) model of hepatocellular carcinoma, treatment with 9b resulted in strong inhibition of tumor growth relative to the vehicle control group [1]. This outcome underscores the translational relevance of 9b, as PDX models retain the heterogeneity and genetic characteristics of the original patient tumor, providing a more clinically predictive assessment of efficacy than standard cell-line derived xenografts.
| Evidence Dimension | In Vivo Tumor Growth Inhibition |
|---|---|
| Target Compound Data | Strong inhibition of tumor growth |
| Comparator Or Baseline | Vehicle control |
| Quantified Difference | Significant tumor growth inhibition (quantitative data not available in abstract) |
| Conditions | Patient-derived xenograft (PDX) model of hepatocellular carcinoma |
Why This Matters
Validation in a PDX model increases confidence in the compound's potential efficacy in human HCC, making it a valuable tool for translational oncology research and drug development programs.
- [1] Li, F.; Wen, Z.; Wu, C.; Yang, Z.; Wang, Z.; Diao, W.; Chen, D.; Xu, Z.; Lu, Y.; Liu, W. Simultaneous Activation of Immunogenic Cell Death and cGAS-STING Pathway by Liver- and Mitochondria-Targeted Gold(I) Complexes for Chemoimmunotherapy of Hepatocellular Carcinoma. J. Med. Chem. 2024, 67 (3), 1982–2003. View Source
